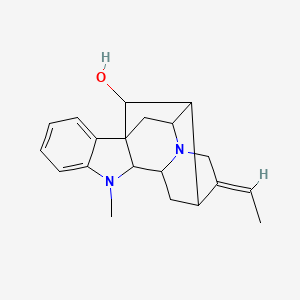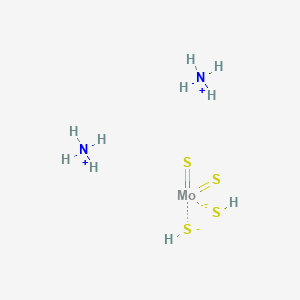
Tetratiomolibdato de amonio
Descripción general
Descripción
El tetratiomolibdato de amonio es un compuesto químico con la fórmula (NH₄)₂MoS₄. Esta sal de amonio de color rojo brillante es un reactivo importante en la química del molibdeno y se ha utilizado como bloque de construcción en la química bioinorgánica . El compuesto es conocido por su propiedad distintiva de sufrir oxidación en los centros de azufre junto con la reducción del metal de molibdeno (VI) a molibdeno (IV) .
Aplicaciones Científicas De Investigación
El tetratiomolibdato de amonio tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en química sintética y como bloque de construcción en química bioinorgánica.
Biología y medicina: El compuesto se utiliza en el tratamiento de la toxicosis por cobre en animales y la enfermedad de Wilson en humanos. Además, se ha demostrado que alivia el estrés oxidativo en la lesión renal aguda inducida por cisplatino a través de la vía de señalización NRF2.
Mecanismo De Acción
El mecanismo de acción del tetratiomolibdato de amonio implica la secuestración del cobre disponible y la inhibición de citoquinas fibrotricas clave, incluida la proteína ácida secretada rica en cisteína (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8 y el factor de crecimiento de tejido conectivo (CTGF) . Esta inhibición ayuda a reducir la fibrosis y el crecimiento tumoral. Además, el compuesto libera sulfuro de forma controlada, lo que se ha demostrado que reduce el estrés oxidativo y protege contra la lesión por reperfusión .
Análisis Bioquímico
Biochemical Properties
Ammonium tetrathiomolybdate plays a significant role in biochemical reactions, primarily as a copper chelator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of copper-dependent enzymes such as cytochrome c oxidase and superoxide dismutase . This inhibition is due to its ability to bind copper ions, thereby reducing their availability for enzymatic reactions. Additionally, ammonium tetrathiomolybdate interferes with angiogenesis and reduces tumor growth by inhibiting NF-κB and downstream cytokines .
Cellular Effects
Ammonium tetrathiomolybdate has profound effects on various types of cells and cellular processes. It has been shown to alleviate oxidative stress in cisplatin-induced acute kidney injury by activating the NRF2 signaling pathway . This activation leads to the upregulation of antioxidant genes, thereby reducing reactive oxygen species (ROS) levels and protecting cells from oxidative damage. Furthermore, ammonium tetrathiomolybdate decreases angiogenesis and cancer cell growth by inhibiting cellular antioxidant copper zinc superoxide dismutase (SOD1) and elevating levels of cellular ROS .
Molecular Mechanism
The molecular mechanism of ammonium tetrathiomolybdate involves its ability to bind copper ions, thereby inhibiting copper-dependent enzymes and reducing copper availability for cellular processes . This compound also activates the NRF2 pathway by inhibiting NRF2 ubiquitination, leading to the upregulation of antioxidant genes . Additionally, ammonium tetrathiomolybdate interferes with angiogenesis by inhibiting NF-κB and downstream cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium tetrathiomolybdate change over time. It releases sulfide in a controlled manner, which is dependent on factors such as pH, temperature, and thiol concentration . This controlled release reduces metabolism and protects against reperfusion injury and organ damage following ischemia . The stability and degradation of ammonium tetrathiomolybdate are also influenced by these factors, with its effects observed over both short-term and long-term studies .
Dosage Effects in Animal Models
The effects of ammonium tetrathiomolybdate vary with different dosages in animal models. At lower doses, it has been shown to reduce oxidative stress and protect against acute kidney injury . At higher doses, it may lead to toxic effects due to excessive inhibition of copper-dependent enzymes and disruption of cellular processes . The therapeutic window for ammonium tetrathiomolybdate is therefore critical to its efficacy and safety in animal models .
Metabolic Pathways
Ammonium tetrathiomolybdate is involved in metabolic pathways related to copper metabolism. It acts by competing with copper absorption in the bowel and increasing copper excretion . This compound also interacts with enzymes involved in oxidative stress responses, such as NRF2 and superoxide dismutase . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, ammonium tetrathiomolybdate is transported and distributed through interactions with transporters and binding proteins. It efficiently reduces intestinal copper uptake and is distributed to various organs, including the liver and kidneys . The localization and accumulation of ammonium tetrathiomolybdate are influenced by its binding to copper ions and subsequent transport to target tissues .
Subcellular Localization
Ammonium tetrathiomolybdate exhibits specific subcellular localization, primarily within organelles involved in copper metabolism and oxidative stress responses. It targets mitochondria, where it inhibits mitochondrial ROS production and protects against oxidative damage . This localization is facilitated by its ability to bind copper ions and interact with mitochondrial proteins involved in ROS regulation .
Métodos De Preparación
El tetratiomolibdato de amonio se prepara tratando soluciones de molibdato (MoO₄²⁻) con sulfuro de hidrógeno (H₂S) en presencia de amoníaco (NH₃). La reacción se puede representar de la siguiente manera :
(NH4)2MoO4+4H2S→(NH4)2MoS4+4H2O
En la producción industrial, la solución de sulfuro de amonio se combina con molibdato de sodio bajo una atmósfera de argón y se calienta a 100 °C. Después de agitar durante 0,5 horas, se agrega sulfato de hidrógeno de amonio y se deja cristalizar la mezcla durante 24 horas. Los cristales resultantes se filtran, se lavan con agua destilada fría y etanol y se secan a temperatura ambiente .
Análisis De Reacciones Químicas
El tetratiomolibdato de amonio experimenta varios tipos de reacciones químicas:
Oxidación y reducción: El anión tiometalato [MoS₄]²⁻ sufre oxidación en los centros de azufre mientras que el metal se reduce de molibdeno (VI) a molibdeno (IV).
Descomposición térmica: La descomposición térmica del this compound conduce a la formación de trisulfuro de molibdeno (MoS₃), amoníaco (NH₃) y sulfuro de hidrógeno (H₂S) a temperaturas entre 155 °C y 280 °C.
Formación de ligandos: El anión [MoS₄]²⁻ actúa como un excelente ligando y forma complejos con varios iones metálicos, como el níquel (II) para formar [Ni(MoS₄)₂]²⁻.
Comparación Con Compuestos Similares
El tetratiomolibdato de amonio es único debido a su capacidad para liberar sulfuro de forma controlada y su efectividad como quelante de cobre. Compuestos similares incluyen:
Tetratiovanadato de amonio: Similar en estructura pero contiene vanadio en lugar de molibdeno.
Tetratioquelato de níquel de amonio: Contiene níquel y tiene diferentes propiedades químicas y aplicaciones.
Estos compuestos comparten algunas similitudes en su estructura y reactividad pero difieren en sus aplicaciones específicas y comportamiento químico.
Propiedades
IUPAC Name |
diazanium;bis(sulfanylidene)molybdenum;sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKLPDLKUGTPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10MoN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-55-6 | |
| Record name | Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdate(2-), tetrathioxo-, diammonium, (T-4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOMOLIBDATE DIAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V6I63LW1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






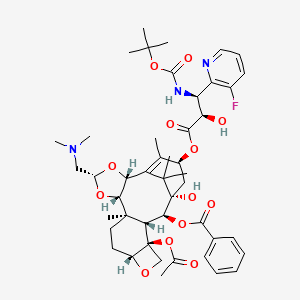
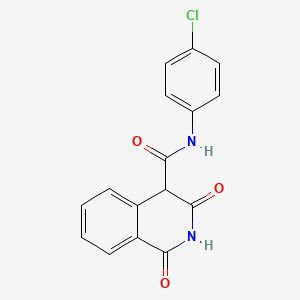
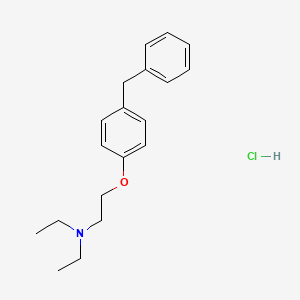
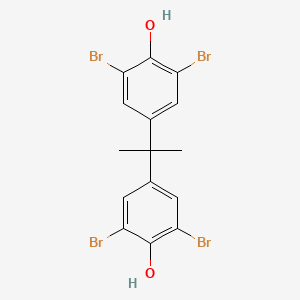
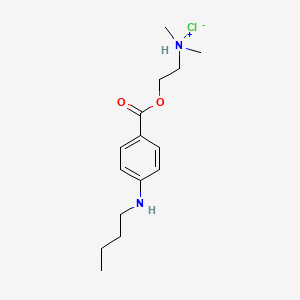

![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)
